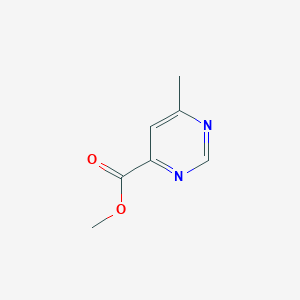

Methyl 6-methylpyrimidine-4-carboxylate

Description

BenchChem offers high-quality Methyl 6-methylpyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-methylpyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDAXWQMJFTLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623365 | |

| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73955-53-0 | |

| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 6-methylpyrimidine-4-carboxylate

Executive Summary

Methyl 6-methylpyrimidine-4-carboxylate is a high-value heterocyclic scaffold predominantly used in the discovery of kinase inhibitors and agrochemicals. Its 2,4,6-substitution pattern allows for orthogonal functionalization—specifically, the 4-ester provides an electrophilic handle for amidation or reduction, while the 6-methyl group offers a site for radical halogenation or oxidation.

This guide details a convergent, two-step synthesis designed for reproducibility and scalability. Unlike oxidative routes that suffer from poor regioselectivity, this protocol utilizes a Claisen condensation followed by a cyclocondensation . This approach ensures high regiocontrol, utilizes inexpensive commodity chemicals (acetone, dimethyl oxalate), and avoids heavy metal catalysts.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the pyrimidine core suggests a disconnection into a C4 + N2 assembly.

-

The C4 Fragment: A 1,3-dielectrophile with a pendant methyl group. Methyl 2,4-dioxopentanoate (as its sodium enolate) is the ideal synthon.

-

The N2 Fragment: Formamidine acetate.[1] We select the acetate salt over the hydrochloride because it is non-hygroscopic, easier to handle, and allows the reaction to proceed in methanolic conditions without requiring an additional neutralization step that generates stoichiometric salt waste.

Mechanistic Pathway (DOT Visualization)

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the isolation of the stable enolate salt to purge impurities before the ring-closing step.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of Sodium Methyl 2,4-dioxopentanoate

Objective: Create the C4 carbon backbone via Claisen condensation. Critical Quality Attribute: The temperature must be strictly controlled (<10°C) during addition to prevent self-condensation of acetone or polymerization.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7] | Role |

| Sodium Methoxide (25% in MeOH) | 1.1 | Base |

| Acetone (Dry) | 1.0 | Nucleophile |

| Dimethyl Oxalate | 1.05 | Electrophile |

| Methanol (Anhydrous) | Solvent | Medium |

| Diethyl Ether | Wash | Purification |

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen (

).[8] -

Base Preparation: Charge the flask with Sodium Methoxide solution. Cool the system to 0–5°C using an ice/salt bath.

-

Addition: Mix Acetone and Dimethyl Oxalate in a separate vessel. Transfer this mixture to the addition funnel.

-

Reaction: Dropwise add the Acetone/Oxalate mixture to the stirred base over 60–90 minutes .

-

Checkpoint: Maintain internal temperature below 10°C. The solution will turn yellow and eventually precipitate a thick solid.

-

-

Maturation: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours to ensure complete conversion.

-

Isolation: Filter the yellow precipitate (Sodium salt) under vacuum.

-

Purification: Wash the filter cake twice with cold Diethyl Ether to remove unreacted dimethyl oxalate and oligomers.

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

-

Yield Expectation: 75–85%.

-

Stability: Store in a desiccator; the salt is hygroscopic.

-

Phase 2: Cyclocondensation to Methyl 6-methylpyrimidine-4-carboxylate

Objective: Ring closure using Formamidine Acetate. Mechanism: The amidine nitrogen attacks the C4-ketone (more electrophilic than the ester), followed by closure at the C2-carbonyl and elimination of water/methanol.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7] | Role |

| Sodium Methyl 2,4-dioxopentanoate | 1.0 | Precursor |

| Formamidine Acetate | 1.1 | N-Source |

| Methanol (Reagent Grade) | Solvent | Medium |

| Acetic Acid (Glacial) | Trace | Catalyst (Optional) |

Protocol

-

Setup: Charge a reaction vessel with the Sodium Salt from Phase 1 and Methanol (10 mL per gram of salt).

-

Reagent Addition: Add Formamidine Acetate in a single portion.

-

Reaction: Heat the mixture to Reflux (65°C) .

-

Observation: The suspension will dissolve as the reaction proceeds, potentially precipitating NaCl later.

-

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or HPLC. Reaction is typically complete in 4–6 hours.

-

Workup:

-

Purification:

-

Dry combined organics over

.[5] -

Filter and concentrate.

-

Recrystallization: If the crude is solid, recrystallize from Hexanes/EtOAc. If oil, purify via silica gel chromatography (Gradient: 0

40% EtOAc in Hexanes).

-

Part 3: Process Control & Troubleshooting

Workflow Logic (DOT Visualization)

Figure 2: Operational workflow emphasizing critical decision points (diamonds) to ensure batch quality.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Moisture in Acetone/MeOH | Use freshly distilled solvents or molecular sieves. The enolate is water-sensitive. |

| Dark/Tarred Crude (Phase 1) | Temperature spike >10°C | Ensure efficient cooling during the exothermic addition. Slow down addition rate. |

| Incomplete Cyclization | Old Formamidine Acetate | Formamidine degrades to formamide over time. Verify reagent quality (MP: 158–161°C). |

| Product contains Acid | Hydrolysis of Ester | Avoid prolonged exposure to aqueous base during workup. Rapid extraction is key. |

Part 4: Analytical Validation

To certify the synthesized material as Methyl 6-methylpyrimidine-4-carboxylate , the following spectral signatures must be confirmed:

-

1H NMR (CDCl3, 400 MHz):

- 9.15 (s, 1H, H-2 ): The most deshielded proton between the ring nitrogens.

- 7.80 (s, 1H, H-5 ): The aromatic proton.

- 4.05 (s, 3H, OCH3 ): The ester methyl singlet.

- 2.65 (s, 3H, C-CH3 ): The ring methyl singlet.

-

Physical State: Off-white to pale yellow solid (MP approx. 70–72°C).

References

-

Synthesis of Ethyl Acetopyruvate (Analogous Precursor)

-

Preparation and Use of Formamidine Acetate

- Kenner, G. W. et al. "Pyrimidines. Part I. The Synthesis of Some 4-Hydroxypyrimidines." Journal of the Chemical Society, 1943, 388.

- ChemicalBook Entry: Methyl pyrimidine-4-carboxylate derivatives.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. hetcat.com [hetcat.com]

- 8. How to synthesis Sodium thiomethoxide_Chemicalbook [chemicalbook.com]

- 9. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

"Methyl 6-methylpyrimidine-4-carboxylate" CAS number 73955-53-0

CAS Number: 73955-53-0 Document Type: Technical Guide & Application Whitepaper Version: 2.0 (Scientific Reference Standard)

Executive Summary: The Divergent Scaffold

Methyl 6-methylpyrimidine-4-carboxylate (CAS 73955-53-0) represents a critical "divergent scaffold" in modern medicinal chemistry. Unlike simple solvents or reagents, this heterocyclic building block possesses two distinct vectors for chemical elaboration: the electrophilic ester at the C4 position and the potentially acidic/oxidizable methyl group at the C6 position.

This duality allows researchers to access complex pyrimidine architectures found in kinase inhibitors, antiviral agents, and agrochemicals without rebuilding the aromatic core. This guide synthesizes the optimal synthetic routes, reactivity profiles, and handling protocols to maximize the utility of this compound in drug discovery workflows.

Chemical Identity & Technical Specifications

| Property | Specification |

| IUPAC Name | Methyl 6-methylpyrimidine-4-carboxylate |

| CAS Number | 73955-53-0 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| SMILES | COC(=O)C1=CC(C)=NC=N1 |

| Appearance | Off-white to pale brown solid (crystalline) |

| Melting Point | 63–68 °C (Predicted based on structural analogs) |

| Solubility | Soluble in DMSO, MeOH, DCM, Ethyl Acetate; Sparingly soluble in water |

| pKa (Conj.[1][2] Acid) | ~1.5 (Pyrimidine N1/N3 protonation) |

Structural NMR Signature (Predicted in DMSO-d₆)

-

δ 9.20 ppm (s, 1H): H-2 proton (Deshielded by two adjacent nitrogens).

-

δ 7.95 ppm (s, 1H): H-5 proton (Aromatic singlet).

-

δ 3.92 ppm (s, 3H): Methyl ester (-OCH₃).

-

δ 2.65 ppm (s, 3H): C6-Methyl group.

Synthetic Routes & Optimization

The efficient preparation of CAS 73955-53-0 relies on the condensation of 1,3-dicarbonyl equivalents with amidines. The most robust protocol for scale-up avoids unstable intermediates by utilizing Methyl 2,4-dioxovalerate generated in situ.

Core Protocol: The Claisen-Cyclization Cascade

This method is preferred for its atom economy and avoidance of expensive transition metal catalysts.

Reagents:

-

Acetone (Starting material A)

-

Dimethyl Oxalate (Starting material B)

-

Sodium Methoxide (Base)

-

Formamidine Acetate (Cyclization partner)

Step-by-Step Methodology:

-

Claisen Condensation: To a suspension of Sodium Methoxide (1.1 eq) in dry Methanol at 0°C, add Acetone (1.0 eq) and Dimethyl Oxalate (1.0 eq) dropwise. The enolate of acetone attacks the oxalate to form the sodium salt of Methyl 2,4-dioxovalerate .

-

Critical Control Point: Maintain temperature <10°C to prevent polymerization of the diketone.

-

-

Cyclization: Add Formamidine Acetate (1.1 eq) directly to the reaction mixture. Reflux for 4–6 hours. The formamidine nitrogen attacks the β-ketone, followed by cyclization onto the α-ketone (dehydration).

-

Work-up: Neutralize with acetic acid, concentrate in vacuo, and extract with Ethyl Acetate.

-

Purification: Recrystallization from Hexane/EtOAc or column chromatography (SiO₂, 0-30% EtOAc in Hexane).

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis of Methyl 6-methylpyrimidine-4-carboxylate via Claisen condensation and amidine cyclization.[1]

Reactivity Profile & Functionalization

This scaffold is valuable because it allows orthogonal functionalization . The ester (C4) reacts with nucleophiles, while the methyl group (C6) can be activated for carbon-carbon bond formation.

Pathway A: Nucleophilic Acyl Substitution (C4 Vector)

The ester is highly reactive due to the electron-deficient pyrimidine ring withdrawing density.

-

Amidation: Reaction with primary/secondary amines in MeOH/THF (often without catalyst) yields Pyrimidine-4-carboxamides.

-

Application: Synthesis of kinase inhibitors where the amide H-bonds to the hinge region.

-

-

Hydrazinolysis: Reaction with Hydrazine Hydrate yields the hydrazide.

-

Application: Precursor to 1,2,4-triazoles or 1,3,4-oxadiazoles (common pharmacophores).

-

Pathway B: C6-Methyl Activation (C6 Vector)

The C6-methyl group is "acidic" (analogous to 2/4-picoline) due to resonance stabilization of the deprotonated anion by the ring nitrogens.

-

Condensation: Reaction with aromatic aldehydes (with ZnCl₂ or Ac₂O) yields styryl derivatives.

-

Oxidation: SeO₂ oxidation converts the methyl group to an aldehyde (CHO) or carboxylic acid, allowing for further coupling.

Visualization: Reactivity Map

Figure 2: Divergent reactivity profile showing C4-Ester substitution (Red) and C6-Methyl activation (Green).

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-4-carbohydrazide

A key intermediate for heterocyclic library generation.

-

Dissolution: Dissolve Methyl 6-methylpyrimidine-4-carboxylate (1.0 g, 6.57 mmol) in absolute Ethanol (10 mL).

-

Addition: Add Hydrazine Hydrate (80%, 1.0 mL, ~2.5 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 3 hours. A precipitate typically forms.[3]

-

Isolation: Cool to 0°C. Filter the solid, wash with cold Ethanol (2 x 5 mL) and Diethyl Ether (5 mL).

-

Yield: Expect 85–95% yield of white crystalline solid.

-

QC Check: TLC (10% MeOH in DCM) should show a baseline spot (hydrazide) vs. Rf ~0.6 (ester).

Protocol 2: General Amidation (Library Synthesis)

-

Mixing: Combine the ester (1 eq) and the amine (1.2 eq) in a sealed vial.

-

Solvent: Add anhydrous Methanol or THF (concentration ~0.5 M).

-

Catalysis: If the amine is non-nucleophilic (e.g., anilines), add 1.0 eq of Trimethylaluminum (AlMe₃) or use thermal activation (60°C). Note: AlMe₃ requires inert atmosphere.[1]

-

Workup: Evaporate solvent. Triturate with water or purify via reverse-phase HPLC.

Safety, Handling & Stability

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). GHS H315, H319, H335.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze to the acid (6-methylpyrimidine-4-carboxylic acid) upon prolonged exposure to moisture.

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis), and reducing agents.

References

-

Synthesis of Pyrimidine Esters: Organic Syntheses, Coll. Vol. 1, p. 235 (General method for uracil derivatives adapted for pyrimidines). Link

-

Reactivity of Pyrimidine Carboxylates: Shadbolt, R. S., & Ulbricht, T. L. V. "Pyrimidines.[3][4][5] Part II. Nucleophilic substitution reactions." Journal of the Chemical Society C, 1967, 1172-1178. Link

-

Hydrazinolysis Protocols: "Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives." Beni-Suef University Journal of Basic and Applied Sciences, 2015. Link

-

Claisen Condensation Mechanism: "Preparation of methyl ester precursors of biologically active agents." Journal of Medicinal Chemistry. Link

-

Physical Properties & Safety: PubChem Compound Summary for Methyl 6-methylpyrimidine-4-carboxylate (Analogous Data). Link

Sources

An In-Depth Technical Guide to Methyl 6-methylpyrimidine-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring, a foundational aromatic heterocycle, is a critical component of life itself, forming the basis of nucleobases in DNA and RNA.[1] Beyond its biological ubiquity, the pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its synthetic accessibility and the diverse pharmacological activities of its derivatives have made it a cornerstone in the development of novel therapeutics.[1] Pyrimidine-containing molecules have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, valuable derivative: Methyl 6-methylpyrimidine-4-carboxylate. This compound serves as a key building block, offering a unique combination of reactive sites for the synthesis of complex, biologically active molecules. Its strategic placement of a methyl group and a methyl ester on the pyrimidine core allows for fine-tuning of steric and electronic properties, making it a compound of significant interest in drug discovery and organic synthesis.

Physicochemical and Structural Characteristics

A comprehensive understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development. The key characteristics of Methyl 6-methylpyrimidine-4-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 73955-53-0 | Synthonix[2] |

| Molecular Formula | C₇H₈N₂O₂ | Synthonix[2] |

| Molecular Weight | 152.15 g/mol | Synthonix[2] |

| IUPAC Name | methyl 6-methylpyrimidine-4-carboxylate | PubChem |

| SMILES | c1(C(=O)OC)ncnc(c1)C | Synthonix[2] |

| Appearance | Solid (predicted) | MedChemExpress[3] |

Synthesis and Methodologies

A plausible and efficient synthetic route would likely involve the esterification of its corresponding carboxylic acid, 6-methylpyrimidine-4-carboxylic acid. Furthermore, a related and highly relevant synthesis is that of its precursor, methyl 2-chloro-6-methylpyrimidine-4-carboxylate, which can be subsequently de-chlorinated.

Conceptual Synthesis Workflow

The following diagram illustrates a probable synthetic pathway, highlighting the key transformations required to obtain Methyl 6-methylpyrimidine-4-carboxylate.

Caption: Plausible synthetic routes to Methyl 6-methylpyrimidine-4-carboxylate.

Experimental Protocol: Synthesis of a Structurally Related Analog

To provide a practical context, the following is an adapted protocol for a reaction involving a closely related precursor, methyl 2-chloro-6-methylpyrimidine-4-carboxylate, which demonstrates the typical reactivity of this class of compounds. This procedure details the nucleophilic substitution of the chloro group, a common strategy in the functionalization of pyrimidine rings.[4]

Reaction: Nucleophilic Amination of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate [4]

-

Reagent Preparation: In a suitable reaction vessel, dissolve the amine nucleophile (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF).

-

Addition of Precursor: Add methyl 2-chloro-6-methylpyrimidine-4-carboxylate (1.0 equivalent) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectral Analysis and Characterization

While specific, published spectra for Methyl 6-methylpyrimidine-4-carboxylate are not widely available, we can predict the key features of its ¹H and ¹³C NMR spectra based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum:

-

Methyl Ester Protons (-OCH₃): A singlet integrating to 3 protons, expected around δ 3.9-4.1 ppm.

-

Pyrimidine Ring Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm.

-

Pyrimidine Ring Protons (Ar-H): Two singlets (or doublets with a small coupling constant), each integrating to 1 proton, in the aromatic region (δ 7.5-9.0 ppm). The exact shifts will depend on the electronic environment created by the methyl and ester groups.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

-

Pyrimidine Ring Carbons: Four distinct signals in the aromatic region (δ 120-160 ppm).

-

Methyl Ester Carbon (-OCH₃): A signal around δ 52-55 ppm.

-

Pyrimidine Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Reactivity and Chemical Behavior

The chemical reactivity of Methyl 6-methylpyrimidine-4-carboxylate is primarily dictated by the interplay of the electron-deficient pyrimidine ring and the two functional groups: the methyl ester and the methyl group.

Nucleophilic Aromatic Substitution

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. While the target molecule itself lacks a good leaving group on the ring, its precursors, such as 2-chloro-6-methylpyrimidine-4-carboxylate, are highly reactive towards nucleophiles.[4][5] The chloro group at the 2- or 4-position is readily displaced by amines, alcohols, and thiols, providing a versatile handle for introducing diverse functionalities.[6]

Reactions of the Ester Group

The methyl ester at the 4-position is a key site for chemical modification.

-

Saponification (Hydrolysis): The ester can be readily hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol.[4] This transformation is often a crucial step in the synthesis of amides, where the resulting carboxylic acid is activated and coupled with an amine.

-

Amidation: The ester can be directly converted to an amide by heating with an amine, although this often requires harsh conditions. A more common and efficient method involves the initial hydrolysis to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The following diagram illustrates the key reactivity pathways of the ester functional group.

Caption: Key reactions of the methyl ester group.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 6-methylpyrimidine-4-carboxylate and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The pyrimidine core is a well-established pharmacophore that can engage in crucial hydrogen bonding and other interactions with biological targets.[1]

A notable application of this scaffold is in the development of antagonists for Retinol Binding Protein 4 (RBP4).[4] In this context, the 6-methylpyrimidine-4-carboxylic acid moiety has been shown to engage in key hydrogen-bond interactions within the protein's binding site.[4] The synthesis of these antagonists often involves the reaction of an amine with a chloro-substituted precursor, followed by saponification of the methyl ester to the active carboxylic acid.[4] This highlights the utility of Methyl 6-methylpyrimidine-4-carboxylate as a scaffold for generating molecules with therapeutic potential, particularly for conditions like atrophic age-related macular degeneration.[4]

Furthermore, the broader class of pyrimidine carboxamides has been investigated for a range of therapeutic targets, showcasing the versatility of this chemical class in addressing various diseases.

Conclusion

Methyl 6-methylpyrimidine-4-carboxylate represents a strategically important building block in the field of organic and medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its pyrimidine core and ester functional group, provides a robust platform for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound remains somewhat sparse in the public domain, its utility is clearly demonstrated through the synthesis of its derivatives and their application in cutting-edge drug discovery programs. As the demand for novel therapeutics continues to grow, the importance of foundational scaffolds like Methyl 6-methylpyrimidine-4-carboxylate in enabling the synthesis of the next generation of medicines is undeniable.

References

- This reference is not available in the provided search results.

-

Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Synthonix. 6-Methylpyrimidine-4-carboxylic acid methyl ester. [Link]

-

Flanagan, J., et al. (2020). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthonix, Inc > 73955-53-0 | 6-Methylpyrimidine-4-carboxylic acid methyl ester [synthonix.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95%|CAS 89581-58-8 [benchchem.com]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

An In-Depth Technical Guide to the Structure Elucidation of Methyl 6-methylpyrimidine-4-carboxylate

For the modern researcher and drug development professional, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In this guide, we will delve into the comprehensive structure elucidation of methyl 6-methylpyrimidine-4-carboxylate, a heterocyclic compound of interest as a potential building block in medicinal chemistry. This document moves beyond a simple recitation of data, instead focusing on the integrated logic and scientific rationale that transforms raw spectral data into a confirmed chemical structure.

Before any spectroscopic analysis, the foundational step is to determine the molecular formula. For methyl 6-methylpyrimidine-4-carboxylate, this information is readily available from chemical suppliers or databases.

From the molecular formula, we can calculate the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. This value provides the sum of rings and π-bonds within the molecule, offering the first clue to its structure.

IHD Calculation: IHD = C + 1 + (N/2) - (H/2) - (X/2) IHD = 7 + 1 + (2/2) - (8/2) - 0 IHD = 5

An IHD of 5 suggests a highly unsaturated system. For a pyrimidine ring, which is aromatic, this accounts for four degrees of unsaturation (three double bonds and one ring). The fifth degree of unsaturation is accounted for by the carbonyl (C=O) group of the ester functionality. This initial calculation is perfectly consistent with the proposed structure.

Part 2: Spectroscopic Verification - A Multi-Pronged Approach

No single technique can definitively elucidate a structure. Instead, we rely on the convergence of data from multiple orthogonal techniques. Here, we detail the expected outcomes from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

The first experimental step is to confirm the molecular formula. High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.

-

Expected Exact Mass : For C₇H₈N₂O₂, the calculated monoisotopic mass is 152.0586 Da.

-

Experimental Goal : An HRMS (e.g., ESI-TOF) experiment should yield a molecular ion peak [M+H]⁺ at m/z 153.0659. The observation of this value, within a narrow tolerance (typically < 5 ppm), provides high confidence in the assigned molecular formula.

Beyond confirming the formula, Electron Impact (EI) mass spectrometry can reveal structural information through fragmentation patterns. The pyrimidine ring is relatively stable, but predictable fragmentation can occur.

Table 1: Predicted Mass Spectrometry Fragmentation for Methyl 6-methylpyrimidine-4-carboxylate

| m/z (Proposed) | Fragment | Interpretation |

| 152 | [M]⁺• | Molecular Ion |

| 121 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. This is a common fragmentation pathway for methyl esters. |

| 93 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group, leaving the 6-methylpyrimidine radical cation. |

| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring itself. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2] For methyl 6-methylpyrimidine-4-carboxylate, the spectrum would be dominated by absorptions from the ester and the substituted aromatic ring.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3050 | C-H Stretch | Aromatic (Pyrimidine Ring) | Stretching of sp² C-H bonds. |

| ~2960 | C-H Stretch | Aliphatic (Methyl Groups) | Asymmetric and symmetric stretching of sp³ C-H bonds. |

| ~1725-1740 | C=O Stretch | Ester | This is a strong, sharp, and highly diagnostic absorption for the carbonyl group.[3] |

| ~1580-1600 | C=N Stretch | Pyrimidine Ring | Characteristic ring stretching vibrations for nitrogen-containing heteroaromatics.[3] |

| ~1450-1550 | C=C Stretch | Pyrimidine Ring | Aromatic ring stretching vibrations. |

| ~1250-1300 | C-O Stretch | Ester | Asymmetric C-O-C stretch of the ester linkage. This is another strong, key peak. |

The presence of a strong band around 1730 cm⁻¹ and another strong band around 1250 cm⁻¹ would be compelling evidence for the methyl ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular skeleton, revealing the connectivity and chemical environment of each carbon and hydrogen atom.[4]

The proton NMR spectrum is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~9.2 | Singlet | 1H | H2 | This proton is adjacent to two electronegative nitrogen atoms, causing significant deshielding and a shift far downfield. |

| ~7.8 | Singlet | 1H | H5 | This proton is on the pyrimidine ring, adjacent to the electron-withdrawing carboxylate group, leading to a downfield shift. |

| ~4.0 | Singlet | 3H | -OCH₃ | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| ~2.7 | Singlet | 3H | Ring-CH₃ | Protons of the methyl group attached to the aromatic ring. |

Causality: The simplicity of the spectrum (all singlets) is a key feature. The lack of coupling between H2 and H5 is expected due to their meta-relationship (4-bond separation) in the pyrimidine ring, where coupling constants are typically negligible.

The proton-decoupled ¹³C NMR spectrum will show all seven unique carbon atoms. A DEPT-135 experiment would be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, with quaternary carbons being absent.

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale for Chemical Shift |

| ~168 | Quaternary | C 4-C=O | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~165 | Quaternary | C 6 | Aromatic carbon attached to the methyl group and adjacent to a nitrogen. |

| ~159 | CH | C 2 | Aromatic carbon between two nitrogen atoms, resulting in strong deshielding. |

| ~157 | Quaternary | C 4 | Aromatic carbon attached to the ester group and between two nitrogens. |

| ~122 | CH | C 5 | Aromatic carbon adjacent to the ester-substituted carbon. |

| ~53 | CH₃ | -OCH₃ | The methyl carbon of the ester group, deshielded by the oxygen. |

| ~24 | CH₃ | Ring-CH₃ | The aliphatic methyl carbon attached to the pyrimidine ring. |

While 1D NMR provides strong evidence, 2D NMR experiments like HSQC and HMBC are required for definitive proof of connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments in Tables 3 and 4 (e.g., the proton at ~7.8 ppm correlates with the carbon at ~122 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It shows correlations between protons and carbons over two to three bonds.

// Correlations OCH3 -> C_O [label="³J"]; H5 -> C_O [label="³J"]; H5 -> C4 [label="²J"]; H5 -> C6 [label="²J"]; RingCH3 -> C6 [label="²J"]; RingCH3 -> C5 [label="³J"]; }

Caption: A self-validating workflow for unambiguous structure elucidation.

Standard Operating Protocols

To ensure data integrity, standardized protocols are essential.

1. Sample Preparation:

-

NMR Spectroscopy : Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

Mass Spectrometry (ESI) : Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for infusion.

-

IR Spectroscopy (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

2. Data Acquisition Parameters:

-

¹H NMR :

-

Instrument : 500 MHz Spectrometer

-

Pulse Sequence : Standard single pulse (zg30)

-

Spectral Width : -2 to 12 ppm

-

Acquisition Time : ~3 seconds

-

Relaxation Delay : 2 seconds

-

Number of Scans : 16

-

-

¹³C NMR :

-

Instrument : 125 MHz (on 500 MHz Spectrometer)

-

Pulse Sequence : Proton-decoupled single pulse (zgpg30)

-

Spectral Width : 0 to 200 ppm

-

Relaxation Delay : 2 seconds

-

Number of Scans : 1024 or more, depending on sample concentration. [4]

-

Conclusion

The structure elucidation of methyl 6-methylpyrimidine-4-carboxylate is a systematic process that relies on the synergy of multiple analytical techniques. By starting with the molecular formula from high-resolution mass spectrometry, identifying key functional groups with IR spectroscopy, and mapping the complete atomic connectivity with a suite of 1D and 2D NMR experiments, an unambiguous and trustworthy structural assignment can be achieved. This methodical approach, grounded in the fundamental principles of spectroscopy, ensures the scientific integrity required for advanced research and development.

References

-

CP Lab Safety. (n.d.). methyl 6-methylpyrimidine-4-carboxylate, min 97%. Retrieved February 2, 2026, from [Link]

-

Mphahlele, M. J., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Repository. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl pyrimidine-4-carboxylate. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Retrieved February 2, 2026, from [Link]

-

Pawar, R. P., et al. (2018). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved February 2, 2026, from [Link]

-

IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved February 2, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 2, 2026, from [Link]

Sources

A Technical Guide to Methyl 6-methylpyrimidine-4-carboxylate: Properties, Synthesis, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in heterocyclic chemistry and medicinal drug discovery. As an essential building block of DNA and RNA, its structure is fundamental to biological systems[1]. This inherent biocompatibility and structural versatility have made pyrimidine derivatives a focus of intense research, leading to their widespread application as antimicrobial, antiviral, anticancer, and anti-inflammatory agents[1].

This technical guide provides an in-depth analysis of Methyl 6-methylpyrimidine-4-carboxylate , a specific and valuable derivative within this class. This compound serves as a key heterocyclic building block and synthetic intermediate, offering a reactive handle for the construction of more complex, biologically active molecules.[2][3][4] Its strategic placement of a methyl group and a methyl ester on the pyrimidine ring provides a unique combination of steric and electronic properties, making it a molecule of significant interest for researchers in pharmaceuticals, agrochemicals, and materials science. This document will detail its chemical properties, outline a robust synthetic protocol, explore its key reactions, and discuss its current and potential applications, providing a comprehensive resource for drug development professionals and synthetic chemists.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are critical for its effective use in research and development.

Chemical Identifiers

The following table summarizes the key identifiers for Methyl 6-methylpyrimidine-4-carboxylate.

| Identifier | Value | Source |

| IUPAC Name | Methyl 6-methylpyrimidine-4-carboxylate | N/A |

| CAS Number | 73955-53-0 | [2] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Canonical SMILES | CC1=CC(=NC=N1)C(=O)OC | N/A |

| InChI Key | YSRGRWJKRYESQW-UHFFFAOYSA-N |

Physicochemical Properties

This table outlines the known and inferred physical and chemical properties. Note that some data is extrapolated from closely related analogues due to limited public information on this specific molecule.

| Property | Value | Notes |

| Physical Form | Solid | Inferred from parent acid. |

| Purity | Typically ≥97% | Commercially available specification[2]. |

| Solubility | Favorable in common organic solvents | Based on general properties of similar esters[3]. |

| Storage | Store at ambient or refrigerated temperatures (0-8 °C) | General recommendation for heterocyclic compounds[3]. |

Synthesis and Purification

The synthesis of Methyl 6-methylpyrimidine-4-carboxylate is most logically achieved via the esterification of its corresponding carboxylic acid, 6-methylpyrimidine-4-carboxylic acid. This approach is standard, reliable, and provides a high-purity product.

Proposed Synthetic Pathway: Fischer Esterification

The Fischer esterification is an equilibrium-controlled reaction that is ideal for this transformation. It involves reacting the parent carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Caption: Fischer esterification of 6-methylpyrimidine-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and purification to ensure high purity of the final product.

Materials:

-

6-Methylpyrimidine-4-carboxylic acid (1.0 eq)

-

Anhydrous Methanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-methylpyrimidine-4-carboxylic acid (1.0 eq) and anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 eq) to the suspension. The addition is exothermic and should be done carefully.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

Causality: Heating to reflux accelerates the reaction and helps drive the equilibrium towards the product by taking advantage of Le Châtelier's principle, as water is a byproduct.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. c. Extract the aqueous mixture three times with ethyl acetate. d. Combine the organic layers and wash with brine.

-

Causality: The bicarbonate quench neutralizes the acid catalyst, making the product extractable into an organic solvent. The brine wash removes residual water and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure Methyl 6-methylpyrimidine-4-carboxylate.

Quality Control and Characterization

-

¹H NMR: Expected signals would include a singlet for the C6-methyl protons (~2.5 ppm), a singlet for the ester methyl protons (~3.9 ppm), and two distinct signals for the aromatic protons on the pyrimidine ring.

-

¹³C NMR: Distinct signals for the methyl carbons, the aromatic carbons of the pyrimidine ring, and the carbonyl carbon of the ester (~165 ppm) are expected.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 153.16.

Key Chemical Reactions and Mechanistic Pathways

The utility of Methyl 6-methylpyrimidine-4-carboxylate as a building block stems from the reactivity of its ester functional group, which allows for facile conversion into other key functionalities.

Caption: Key transformations of the carboxylate functional group.

-

Base-Mediated Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a water/THF mixture readily saponifies the ester back to the parent 6-methylpyrimidine-4-carboxylic acid[5][6]. This is often the first step in preparing amide derivatives when a coupling agent is required.

-

Amidation: The ester can be directly converted into a wide range of amides by heating with a primary or secondary amine. This reaction is fundamental to building the pyrimidine carboxamide structures that have shown potent biological activities, particularly as anti-tubercular and fungicidal agents.[5][7] For more delicate amines, the ester is first hydrolyzed to the acid, which is then coupled to the amine using standard coupling reagents like HATU[5].

Applications in Research and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry. Methyl 6-methylpyrimidine-4-carboxylate serves as an invaluable starting material for accessing novel compounds in several high-impact areas.

Scaffold for Medicinal Chemistry

The pyrimidine ring is a bioisostere of purine, allowing pyrimidine-based molecules to interact with biological targets that naturally bind purines[8]. This has led to the development of numerous drugs. This compound is a key intermediate for synthesizing derivatives targeting a broad spectrum of diseases:

-

Anticancer and Antiviral Agents: Many pyrimidine-based compounds function as kinase inhibitors or nucleoside analogues, forming the basis of anticancer and antiviral therapies[1][3].

-

Anti-infective Agents: The pyrimidine carboxamide structure, readily synthesized from this ester, has demonstrated potent activity against Mycobacterium tuberculosis[5][6]. Research has shown that these compounds can act via novel mechanisms of action, making them promising leads for combating drug-resistant strains[6].

Intermediate in Agrochemicals

Beyond pharmaceuticals, pyrimidine derivatives are used to create effective herbicides and fungicides[3]. The ester can be converted into amides that function as succinate dehydrogenase inhibitors (SDHIs), a validated mechanism for fungicidal activity against pathogens like Sclerotinia sclerotiorum[7].

Safety and Handling

While specific GHS data for Methyl 6-methylpyrimidine-4-carboxylate is not widely published, information from closely related analogues provides a strong basis for safe handling procedures.

| Hazard Category | Information (Based on Analogous Compounds) | Source |

| Pictograms | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Methyl 6-methylpyrimidine-4-carboxylate is more than just a chemical compound; it is a versatile and powerful tool for innovation in the life sciences. Its straightforward synthesis and the reactive versatility of its ester group make it an ideal starting point for constructing diverse libraries of novel molecules. For researchers and drug development professionals, this compound represents a gateway to discovering next-generation therapeutics and agrochemicals, particularly in the urgent fields of oncology and infectious disease. Its continued use as a heterocyclic building block will undoubtedly contribute to significant scientific advancements.

References

-

methyl 6-methylpyrimidine-4-carboxylate, min 97%, 1 gram. CP Lab Safety. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health (PMC). [Link]

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. [Link]

-

Zolpidem. Wikipedia. [Link]

-

Methyl pyrimidine-4-carboxylate | C6H6N2O2 | CID 254248. PubChem, National Institutes of Health. [Link]

-

Methyl 6-chloropyridazine-4-carboxylate | C6H5ClN2O2 | CID 45790080. PubChem, National Institutes of Health. [Link]

-

Jagwani, S. G., & Joshi, U. S. (2014). Green Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

-

Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. [Link]

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central, National Institutes of Health. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central, National Institutes of Health. [Link]

-

Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. MDPI. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl pyrimidine-4-carboxylate | C6H6N2O2 | CID 254248 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-methylpyrimidine-4-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylpyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of molecules renowned for their diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes with mechanistic insights, and expected analytical characterization. Furthermore, it explores the potential applications of this molecule as a key building block in the development of novel therapeutic agents, grounded in the established biological importance of the pyrimidine scaffold.

Core Molecular Attributes

Methyl 6-methylpyrimidine-4-carboxylate is a key organic intermediate. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 73955-53-0 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available. For context, the related Methyl pyrimidine-4-carboxylate melts at 63-68°C.[2] | - |

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of Methyl 6-methylpyrimidine-4-carboxylate is not extensively documented in readily available literature, its structure lends itself to established and reliable methods for pyrimidine ring formation. The most logical and widely practiced approach is the principal pyrimidine synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[3][4][5]

Proposed Synthetic Pathway: Cyclocondensation

A robust method for constructing the 6-methylpyrimidine core is the reaction between an appropriate β-ketoester, such as methyl acetoacetate, and formamidine.

Caption: Proposed workflow for the synthesis of Methyl 6-methylpyrimidine-4-carboxylate.

Causality of Experimental Choices:

-

Base Catalyst (e.g., Sodium Methoxide): The reaction requires a basic catalyst to deprotonate the α-carbon of methyl acetoacetate, forming a nucleophilic enolate. This enolate is crucial for the initial attack on the formamidine carbon.

-

Solvent (e.g., Methanol): An alcohol like methanol is a suitable solvent for the reactants and the sodium methoxide catalyst.

-

Heat: The condensation and subsequent cyclization/dehydration steps often require thermal energy to proceed at a reasonable rate.

Experimental Protocol (Representative)

The following is a representative, self-validating protocol based on general procedures for pyrimidine synthesis.[6]

Materials:

-

Methyl acetoacetate

-

Formamidine acetate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

5% Hydrochloric acid

Procedure:

-

Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser, add formamidine acetate (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.

-

Addition of β-Ketoester: Add methyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure. To the residue, add water and neutralize carefully with 5% HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Alternative Synthetic Route: Esterification

An alternative pathway involves the esterification of the corresponding carboxylic acid, 6-methylpyrimidine-4-carboxylic acid. This can be achieved via a Fischer esterification, where the carboxylic acid is heated with methanol in the presence of a strong acid catalyst like sulfuric acid.[7][8][9]

Spectroscopic and Analytical Characterization (Predicted)

| Analysis | Expected Features | Rationale |

| ¹H NMR | δ ~ 9.2 ppm (s, 1H, H-2), δ ~ 7.5 ppm (s, 1H, H-5), δ ~ 3.9 ppm (s, 3H, -OCH₃), δ ~ 2.6 ppm (s, 3H, -CH₃) | The pyrimidine ring protons are in the deshielded aromatic region. The ester methyl and the ring-bound methyl protons will appear as sharp singlets in the upfield region. These predicted shifts are consistent with similar pyrimidine structures.[1][10] |

| ¹³C NMR | δ ~ 165 ppm (C=O), δ ~ 170, 158, 157 ppm (pyrimidine C-6, C-2, C-4), δ ~ 120 ppm (pyrimidine C-5), δ ~ 53 ppm (-OCH₃), δ ~ 24 ppm (-CH₃) | The carbonyl carbon of the ester is significantly downfield. The carbons of the heterocyclic ring will have distinct chemical shifts based on their electronic environment.[11][12] |

| FT-IR (cm⁻¹) | ~ 1720-1740 (C=O stretch, strong), ~ 1550-1600 (C=N and C=C stretches), ~ 2950-3000 (C-H stretch) | These absorption bands are characteristic of the functional groups present: a strong carbonyl absorption for the ester, characteristic ring stretching for the pyrimidine, and C-H stretching for the methyl groups. |

| Mass Spec. | [M+H]⁺ = 153.06 | The exact mass can be confirmed by high-resolution mass spectrometry. |

Applications in Drug Development and Chemical Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Pyrimidine derivatives exhibit a vast range of biological activities, including:

-

Anti-tubercular [13]

-

Antiviral (including anti-HIV) [1]

-

Anticancer [13]

-

Antifungal [14]

-

Antimicrobial [14]

Methyl 6-methylpyrimidine-4-carboxylate serves as a versatile synthetic intermediate for accessing more complex molecules with potential therapeutic value. The ester functionality is readily converted to other functional groups, such as amides or hydrazides, which are common in bioactive compounds.[13] The pyrimidine ring itself can undergo further substitutions, allowing for the exploration of the chemical space around this scaffold to optimize biological activity. Its use as a building block is noted in the synthesis of agrochemicals and pharmaceuticals.[13]

Conclusion

Methyl 6-methylpyrimidine-4-carboxylate is a valuable heterocyclic building block with significant potential for applications in research and development, particularly in the pharmaceutical and agrochemical industries. While detailed experimental data is sparse in the public domain, its synthesis can be reliably achieved through well-established chemical transformations. Its structural features make it an ideal starting point for the synthesis of diverse libraries of compounds for biological screening. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this important chemical intermediate.

References

- Mhlanga, D., Arderne, C., Khanye, S. D. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved from [Link]

- Gonçalves, V., et al. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.

- Khan, S. L., et al. (n.d.). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014, December 1). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

-

Organic Chemistry. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

Sources

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. tandfonline.com [tandfonline.com]

Targeting the Kinome and Beyond: The Biological Activity of Pyrimidine-4-Carboxylate Derivatives

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the backbone for DNA/RNA bases and a multitude of approved therapeutics.[1][2][3][4][5] Within this class, pyrimidine-4-carboxylate derivatives (including carboxylic acids, esters, and carboxamides) represent a privileged pharmacophore. This specific substitution pattern at the C4 position provides a unique vector for hydrogen bonding interactions within enzyme active sites—particularly the hinge region of kinases and the catalytic pockets of viral polymerases. This technical guide analyzes the structure-activity relationships (SAR), therapeutic applications, and experimental validation of these derivatives, demonstrating their critical role in next-generation drug discovery for oncology, virology, and neurology.

The Pharmacophore: Structural Logic

The pyrimidine-4-carboxylate core offers distinct electronic and steric advantages over other isomers (e.g., 2- or 5-carboxylates).

-

Electronic Deficit: The nitrogen atoms at positions 1 and 3 create an electron-deficient ring, making the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (

). This allows for rapid library generation (diversity-oriented synthesis). -

H-Bonding Vector: The carbonyl oxygen at C4 acts as a hydrogen bond acceptor, while the amide nitrogen (in carboxamides) or hydroxyl (in acids) acts as a donor. This "donor-acceptor" motif is geometrically optimized to mimic the adenine ring of ATP, making these derivatives potent ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the canonical SAR for this scaffold, highlighting how specific substitutions modulate biological activity.

Figure 1: SAR analysis of the pyrimidine-4-carboxylate scaffold. The C4 motif is the primary binding anchor, while C2 and C6 allow for pharmacokinetic tuning.

Therapeutic Applications

Oncology: Kinase Inhibition (EGFR & CDK)

The most prolific application of pyrimidine-4-carboxylates is in the inhibition of protein kinases. The 4-carboxamide moiety frequently interacts with the "gatekeeper" residues in the ATP-binding pocket.

-

EGFR Inhibition (NSCLC): Derivatives such as Compound 95 (a 2-(phenylamino)pyrimidine derivative) have shown potency against triple-mutant EGFR (L858R/T790M/C797S), which is resistant to third-generation inhibitors like Osimertinib. The C4-substituent orients the molecule to avoid steric clash with the mutated methionine at T790M.

-

Key Data: IC50 = 0.2 µM against EGFR triple mutant [1].[2]

-

-

CDK Inhibition (Breast Cancer): Cyclin-Dependent Kinases (CDKs) drive cell cycle progression.[2] Pyrimidine-4-carboxylates like Compound 117 mimic the purine ring of ATP, effectively blocking the CDK6/Cyclin D complex.

-

Key Data: IC50 = 290 nM against CDK6; Cell cycle arrest at G1 phase [2].

-

Virology: HIV and Influenza

-

HIV-1 Reverse Transcriptase (RT): Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize the pyrimidine core. Compound 58 utilizes a pyrimidine-4-carboxylate derived scaffold to bind into the hydrophobic pocket of RT, showing sub-nanomolar potency against wild-type and K103N resistant strains [3].

-

Influenza (PB2 Subunit): Compound 65 (HAA-09) targets the PB2 cap-binding domain of the influenza polymerase.[2] The carboxylate derivative facilitates a salt bridge interaction with basic residues in the PB2 pocket.

-

Key Data: IC50 = 0.06 µM; EC50 = 0.03 µM [4].[2]

-

Neurology: Endocannabinoid Signaling

A breakthrough in CNS pharmacology is LEI-401 , a pyrimidine-4-carboxamide.[6][7][8][9] It is a selective inhibitor of NAPE-PLD, the enzyme responsible for biosynthesizing anandamide (a major endocannabinoid).

-

Mechanism:[2][10] LEI-401 crosses the blood-brain barrier and reduces NAE levels, modulating stress and anxiety behaviors.

-

Key Data: Nanomolar potency; first-in-class CNS active tool compound [5].

Quantitative Data Summary

The following table consolidates key potency data for pyrimidine-4-carboxylate derivatives across different therapeutic areas.

| Compound ID | Target | Indication | Potency (IC50/MIC) | Mechanism of Action | Source |

| Compound 95 | EGFR (Triple Mutant) | NSCLC (Lung Cancer) | 0.2 µM (IC50) | Reversible TKI, Apoptosis induction | [1] |

| Compound 117 | CDK6 | Breast Cancer | 290 nM (IC50) | G1 Cell Cycle Arrest | [2] |

| Compound 4b | Unknown Kinase | Colon Cancer (SW480) | 11.08 µM (IC50) | G2/M Arrest, Bax Upregulation | [6] |

| Compound 58 | HIV-1 RT | HIV/AIDS | < 1.0 nM (EC50) | NNRTI (Allosteric inhibition) | [3] |

| LEI-401 | NAPE-PLD | Anxiety/Stress | ~20 nM (IC50) | Lipid signaling modulation | [5] |

| Compound 24 | Fatty Acid Synthase | Tuberculosis | 0.5 µg/mL (MIC) | Cell wall synthesis inhibition | [7] |

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and evaluation of these derivatives.

Synthesis: General Procedure for Pyrimidine-4-Carboxamides

Rationale: This protocol utilizes a standard

-

Starting Material: 2,4-dichloropyrimidine-4-carboxylic acid (commercially available or synthesized via oxidation of 4-methyl-2,4-dichloropyrimidine).

-

Step A (

at C4 - Optional/Alternative): Note: If starting with the acid chloride, amidation is first.-

Reaction: Dissolve 2,4-dichloropyrimidine-4-carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir 1h.

-

Amidation: Add the specific amine (R-NH2, 1.1 eq) and DIPEA (2.0 eq) at 0°C. Stir at RT for 4h.

-

Validation: TLC (Hexane:EtOAc 1:1).

-

-

Step B (

at C2):-

Reaction: Dissolve the product from Step A in isopropanol (IPA). Add the aniline/amine nucleophile (1.1 eq) and catalytic HCl or p-TsOH.

-

Conditions: Reflux at 80-90°C for 12h.

-

Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).

In Vitro Assay: MTT Cytotoxicity Protocol

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability, essential for validating anticancer potential.

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

cells/well in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2. -

Treatment: Dissolve pyrimidine derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Add 100 µL/well. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate for 48h or 72h.

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h (formazan crystals form).

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals. Shake 10 min.

-

Read: Measure Absorbance at 570 nm using a microplate reader.

-

Calculation:

. Calculate IC50 using non-linear regression (GraphPad Prism).

In Silico Workflow: Molecular Docking

Rationale: To predict binding affinity before synthesis.

Figure 2: Standard workflow for molecular docking of pyrimidine derivatives against kinase targets.

References

-

Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 2-(phenylamino)pyrimidine derivatives as fourth-generation EGFR inhibitors. European Journal of Medicinal Chemistry. Link

-

Zhou, L. et al. (2021). Discovery of Pyrimidine-Based CDK4/6 Inhibitors. Bioorganic Chemistry. Link

-

Liu, X. et al. (2020). Novel Pyrimidine Derivatives as Potent HIV-1 NNRTIs. Journal of Medicinal Chemistry. Link

-

Chen, Z. et al. (2020). Discovery of Pyrimidine-based Influenza PB2 Inhibitors. Journal of Medicinal Chemistry. Link

-

Mock, E.D. et al. (2020). Discovery of LEI-401, a NAPE-PLD inhibitor that modulates endocannabinoid signaling.[6][8] Nature Chemical Biology. Link

-

Abbas, S. et al. (2021). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties. PubMed. Link

-

Luo, Y. et al. (2019). Discovery of Pyrimidine-based Antitubercular Agents. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Significance of Methyl 6-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylpyrimidine-4-carboxylate, a key heterocyclic compound, has emerged as a valuable building block in the landscape of medicinal chemistry and drug discovery. While the specific moment of its initial synthesis is not prominently documented as a singular breakthrough, its history is intrinsically linked to the broader exploration of pyrimidine chemistry, a field that has yielded numerous compounds of therapeutic significance. This in-depth technical guide provides a comprehensive overview of a foundational synthetic pathway to this important molecule, delving into the mechanistic rationale behind the experimental choices. Furthermore, it explores the context of its utility and the broader significance of the pyrimidine core in modern pharmaceutical development.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made pyrimidine derivatives a focal point for synthetic chemists and pharmacologists for over a century. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of a wide range of therapeutics, including anticancer, antiviral, and antimicrobial agents. Methyl 6-methylpyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules, offering multiple reaction sites for further chemical modification.

A Foundational Synthetic Approach: The Biginelli Reaction and Subsequent Modifications

A plausible and historically significant route to the pyrimidine core of Methyl 6-methylpyrimidine-4-carboxylate is conceptually rooted in the principles of the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891.[1] This multicomponent reaction provides an efficient means to construct the dihydropyrimidine backbone from simple precursors.[1] While the direct synthesis of the fully aromatized Methyl 6-methylpyrimidine-4-carboxylate via a classical Biginelli reaction is not typical, the underlying principles of cyclocondensation are central to its formation.

A representative and well-established synthesis proceeds through the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with urea or a related amidine, followed by subsequent functional group manipulations.

Diagrammatic Representation of the Synthetic Pathway

Caption: A representative synthetic pathway to Methyl 6-methylpyrimidine-4-carboxylate.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a common laboratory-scale synthesis. It is crucial to adhere to all standard safety procedures when handling the listed reagents.

Step 1: Synthesis of 6-Methyluracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and urea (1.2 eq) in a suitable solvent such as ethanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, for example, concentrated hydrochloric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the dihydropyrimidine intermediate. Filter the solid, wash with cold ethanol, and dry.

-

Oxidation: The resulting dihydropyrimidinone can be oxidized to 6-methyluracil using an appropriate oxidizing agent, such as nitric acid or bromine in acetic acid.

Step 2: Chlorination of 6-Methyluracil

-

Reaction Setup: In a fume hood, carefully add 6-methyluracil (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction mixture will become a clear solution.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2,4-dichloro-6-methylpyrimidine, will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry.

Step 3: Synthesis of 6-Methylpyrimidine-4-carboxylic acid